benzoic acid;(4R)-octan-4-ol
Description
Significance of Chiral Esters in Modern Organic and Materials Chemistry
Chiral esters are a class of organic compounds of paramount importance in contemporary chemistry. Their significance stems from their stereospecific properties, which are crucial in various applications, from the synthesis of pharmaceuticals to the development of advanced materials. In organic synthesis, esters derived from chiral alcohols serve as vital intermediates for creating complex molecules with specific three-dimensional arrangements. nih.gov The development of efficient and versatile methods for the direct synthesis of these enantioenriched esters is an active area of research, with techniques like nickel-catalyzed enantioconvergent coupling being a notable advancement. nih.gov
Many chiral esters are found naturally and are key components of the characteristic flavors and aromas of fruits, making them highly valuable to the food and cosmetics industries. scielo.br The stereoselectivity of enzymes in plants leads to the production of specific enantiomers of these esters. scielo.br Beyond flavors, the application of chiral compounds extends into materials science. Chiral polymers, for instance, are utilized in innovative products such as specialized packaging materials with enhanced barrier properties and durability, as well as in systems for chiral separation and drug delivery. chiralpedia.com The ability to design materials with specific "handedness" opens up new possibilities for creating functional materials with improved performance. chiralpedia.com
Fundamental Principles of Chirality in Molecular Recognition and Function
Chirality is a fundamental geometric property of molecules, meaning they are non-superimposable on their mirror images, much like a pair of hands. numberanalytics.comlibretexts.org These two mirror-image forms are called enantiomers. numberanalytics.com This asymmetry is a critical factor that governs how molecules interact with one another, profoundly influencing chemical reactivity and biological activity. numberanalytics.com Many biological systems, including enzymes and receptors, are themselves chiral. Consequently, their interactions with other molecules are highly sensitive to the chirality of those molecules. numberanalytics.com
This principle is the cornerstone of molecular recognition, the process by which molecules selectively bind to one another. numberanalytics.com Chiral molecules can exhibit high selectivity and affinity for specific targets, a property essential for countless biological processes. numberanalytics.com The differences in how enantiomers interact with biological receptors can lead to one enantiomer of a drug being therapeutically active while the other is inactive or even harmful. numberanalytics.com The study of these interactions is often facilitated by advanced spectroscopic techniques like Photoelectron Circular Dichroism (PECD), which is highly sensitive to both the chirality and the subtle conformational changes in molecules. synchrotron-soleil.fr The basis for this selective recognition lies in the noncovalent interactions between chiral molecules, which are ubiquitous in both natural and synthetic chemical systems. acs.org
Overview of (4R)-Octyl Benzoate (B1203000) as a Representative Chiral Ester System
(4R)-Octan-4-yl benzoate serves as a clear example of a chiral ester. This compound is formed from the esterification of benzoic acid with the chiral alcohol, (4R)-octan-4-ol. The chirality of the molecule is derived from the alcohol portion, specifically at the fourth carbon atom of the octan-4-ol chain, which is a stereocenter.
The synthesis of such chiral esters can be achieved through various methods. A common laboratory approach is the Fischer esterification, which involves reacting the carboxylic acid (benzoic acid) with the alcohol ((4R)-octan-4-ol) in the presence of an acid catalyst. More advanced and specific methods have also been developed. For instance, N-bromosuccinimide (NBS) has been used as an effective catalyst for the esterification of benzoic acid with n-octanol under mild conditions, a method that could be adapted for its chiral counterpart. mdpi.com Furthermore, catalytic asymmetric synthesis provides a powerful route to such esters, for example, through four-component coupling reactions that can create a stereocenter with good enantioselectivity. nih.gov
The properties of (4R)-octan-4-yl benzoate are determined by its constituent parts: the rigid, aromatic benzoyl group and the flexible, chiral octyl chain. This combination of structural features is typical for chiral esters used in various fields, including as intermediates in the synthesis of bioactive compounds. nih.gov
Chemical Compound Data
Below are data tables for the compounds discussed in this article.
Benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₆O₂ | carlroth.com |
| Molecular Weight | 122.12 g/mol | carlroth.com |
| CAS Number | 65-85-0 | carlroth.com |
| Appearance | White crystalline solid | carlroth.com |
| IUPAC Name | Benzoic acid | carlroth.com |
(4R)-Octan-4-ol
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | nist.gov |
| Molecular Weight | 130.23 g/mol | nist.gov |
| CAS Number | 26549-25-7 (for (R)-isomer) | |
| Appearance | Liquid | |
| IUPAC Name | (4R)-octan-4-ol | nist.gov |
(4R)-Octan-4-yl Benzoate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | nih.gov |
| Molecular Weight | 234.33 g/mol | nih.gov |
| CAS Number | Not explicitly available for (R)-isomer. (Achiral: 94-50-8) | nih.gov |
| Appearance | Balsam and fruity tasting compound | foodb.ca |
| IUPAC Name | (4R)-octan-4-yl benzoate |
Properties
CAS No. |
61559-30-6 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
benzoic acid;(4R)-octan-4-ol |
InChI |
InChI=1S/C8H18O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h8-9H,3-7H2,1-2H3;1-5H,(H,8,9)/t8-;/m1./s1 |
InChI Key |
DJWASXKTQJRPLH-DDWIOCJRSA-N |
Isomeric SMILES |
CCCC[C@@H](CCC)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCC(CCC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Enantiomerically Pure 4r Octyl Benzoate and Analogous Chiral Esters
Stereoselective Esterification Approaches
Stereoselective esterification aims to directly form the chiral ester from the corresponding carboxylic acid and chiral alcohol while controlling the stereochemistry. This can be achieved through various catalytic methods.
Direct Catalytic Esterification of Benzoic Acid with (4R)-Octan-4-ol
Direct esterification involves the reaction of benzoic acid and (4R)-octan-4-ol in the presence of a catalyst. masterorganicchemistry.com The choice of catalyst is crucial for achieving high yield and maintaining the stereochemical integrity of the chiral alcohol.
Homogeneous catalysis for the synthesis of chiral esters often employs soluble metal complexes with chiral ligands. researchgate.netslideshare.net These catalysts can activate the carboxylic acid or the alcohol, facilitating the esterification under mild conditions. The chiral environment provided by the catalyst can lead to high enantioselectivity in reactions involving prochiral substrates. For the synthesis of (4R)-octyl benzoate (B1203000), where the chirality is already present in the alcohol, the focus of homogeneous catalysis is to achieve efficient conversion without racemization. Metal-catalyzed hydroboration is an example of a homogeneous catalytic process. wikipedia.org
Table 1: Examples of Homogeneous Catalysts in Esterification
| Catalyst System | Substrates | Product | Key Features |
| Rh(PPh3)3Cl (Wilkinson's catalyst) | Alkenes, Boranes | Boronate Esters | Precursor to chiral alcohols and amines. wikipedia.org |
| Chiral Ferrocenes/Dimethylzinc | Benzaldehyde | Chiral Alcohols | Demonstrates non-linear effects in asymmetric synthesis. researchgate.net |
| Titanium complexes with bis(phenoxy) ligands | Aldehydes | Optically Active Alcohols | Effective for enantioselective alkylation. researchgate.net |
Heterogeneous catalysts offer advantages in terms of easy separation and reusability. mdpi.com Solid acid catalysts, such as sulfated zirconia, montmorillonite (B579905) KSF, and various metal oxides, are effective for esterification reactions. mdpi.comresearchgate.net These catalysts provide acidic sites on their surface that protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol. While specific data on cerium dioxide for the synthesis of (4R)-octyl benzoate is limited, its properties as a solid Lewis acid suggest potential applicability. Heterogeneous catalysts are generally robust and can be used in continuous flow reactors. mdpi.comtue.nl
Table 2: Examples of Heterogeneous Catalysts in Esterification
| Catalyst | Reaction | Conditions | Yield |
| Sulfated ZrO2 | Benzoic acid and 2-ethylhexanol | Microwave, high temperature | Effective |
| Fe2(SO4)3 | Benzoic acid and 2-ethylhexanol | Microwave, high temperature | Effective |
| Montmorillonite KSF | Benzoic acid and 2-ethylhexanol | Microwave, high temperature | Effective |
| Graphene Oxide | Various aliphatic and aromatic acids and alcohols | N/A | Good yields |
| Silica Chloride | Various acids and alcohols | N/A | N/A |
Biocatalytic Approaches (e.g., Enzyme-Catalyzed Esterification)
Biocatalysis, particularly using lipases, is a powerful tool for the synthesis of chiral esters due to the high selectivity of enzymes. nih.govnih.gov Lipases can catalyze the esterification of chiral secondary alcohols with high enantioselectivity, often favoring one enantiomer over the other. nih.gov For the synthesis of (4R)-octyl benzoate, a lipase (B570770) that selectively acylates the (R)-enantiomer of octan-4-ol would be ideal if starting from a racemic mixture of the alcohol. The reaction is typically carried out in organic solvents to shift the equilibrium towards ester formation. nih.govnih.gov
Table 3: Biocatalytic Esterification of Chiral Alcohols
| Enzyme | Substrates | Solvent | Key Findings |
| Polyethylene glycol-modified Lipase from Pseudomonas fragi | Chiral secondary alcohols and fatty acids | Benzene (B151609) | Exhibits preference for R isomers over S isomers. nih.gov |
| Lipase from Pseudomonas cepacia (PSL-C) | Secondary alcohols and isopropenyl acetate | Toluene | Affords chiral alcohols and acetates in high enantiomeric excess. rero.ch |
| Candida rugosa lipase | Benzoic acid and methanol (B129727) | Hexane/Toluene | First example of direct enzymatic esterification of benzoic acid with good yields. nih.gov |
Asymmetric Synthesis Utilizing Chiral Auxiliaries and Ligands
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the context of synthesizing (4R)-octyl benzoate, a chiral auxiliary could be attached to an achiral precursor to induce the formation of the desired (R)-stereocenter at the 4-position of the octyl chain. After the stereocenter is set, the auxiliary is removed. This method is a form of substrate control. uwindsor.ca Chiral ligands, on the other hand, are used in catalytic amounts in conjunction with a metal to create a chiral catalyst that influences the stereoselectivity of the reaction. slideshare.netsfu.ca
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
| Evans' Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | High diastereoselectivity, reliable removal. nih.govresearchgate.net |
| Camphorsultam | Asymmetric Diels-Alder and alkylation reactions | Provides high levels of stereocontrol. |
| (R)-BINOL | Asymmetric synthesis of terpenes | Used as a chiral ligand or auxiliary. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | Forms highly crystalline derivatives, easy to separate. |
Indirect Synthetic Routes to (4R)-Octyl Benzoate
Indirect routes to (4R)-octyl benzoate involve the formation of the ester bond through a multi-step process or by using an activated form of the carboxylic acid. One common indirect method is transesterification, where an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. For instance, methyl benzoate could be reacted with (4R)-octan-4-ol to produce (4R)-octyl benzoate and methanol. Lipases are also effective catalysts for transesterification reactions. rero.chorganic-chemistry.org
Another indirect route involves the activation of benzoic acid, for example, by converting it to benzoyl chloride. The highly reactive benzoyl chloride can then react with (4R)-octan-4-ol, typically in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is often high-yielding but may not be as atom-economical as direct esterification.
Table 5: Comparison of Indirect Synthetic Routes
| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages |
| Transesterification | Methyl benzoate, (4R)-Octan-4-ol | Acid, base, or lipase | Can be driven to completion by removing the byproduct alcohol. | Equilibrium-limited. |
| Acyl Chloride Method | Benzoyl chloride, (4R)-Octan-4-ol | Pyridine or other base | High-yielding, not an equilibrium reaction. | Generates stoichiometric waste (e.g., pyridinium (B92312) hydrochloride). |
Oxidative Esterification Strategies
Oxidative esterification represents a powerful and atom-economical approach for the direct synthesis of esters from alcohols, bypassing the need for pre-functionalization to carboxylic acids or acyl chlorides. researchgate.net This strategy involves the in-situ oxidation of an alcohol to an aldehyde or related intermediate, which then reacts with another molecule of the alcohol to form the final ester product. This transformation can be achieved using a variety of catalytic systems under oxidative conditions.
Recent advancements have highlighted the use of N-heterocyclic carbenes (NHCs) as organocatalysts in conjunction with an oxidant like manganese(IV) oxide to convert various alcohols, including benzylic and allylic types, into esters in excellent yields. organic-chemistry.org Furthermore, highly enantioselective versions of this reaction have been developed. For instance, the use of stereogenic-at-Co(III) complexes as catalysts enables the efficient enantioselective oxidative esterification of sulfenamides, demonstrating the potential for creating chiral centers during the esterification process. nih.govresearchgate.netdoaj.org These methods offer a versatile platform for synthesizing a wide array of enantioenriched esters. nih.govresearchgate.net
Table 1: Catalytic Systems for Oxidative Esterification of Alcohols
| Catalyst System | Oxidant | Substrate Scope | Key Features |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | MnO₂ | Allylic, propargylic, benzylic alcohols | Metal-free catalysis, high yields. organic-chemistry.org |
| Stereogenic-at-Co(III) complexes | N-iodosuccinimide (NIS) | Sulfenamides and various alcohols | High enantioselectivity (>70 examples, up to 98.5:1.5 er). researchgate.net |
| Copper Catalysis | Dioxygen (O₂) | Acetophenones and alcohols | Aerobic oxidation, forms α-ketoesters. organic-chemistry.org |
| Iodine-mediated | Potassium xanthates | Acetophenones | Provides α-ketoesters and esters in high yields. organic-chemistry.org |
Alcoholysis Reactions of Tertiary Amides to Form Esters
The conversion of amides to esters is a challenging transformation due to the high stability of the amide C–N bond, which is typically unreactive. However, recent developments in transition-metal catalysis have provided pathways to achieve this conversion under mild conditions. nih.gov Nickel-catalyzed activation of the amide C–N bond allows for its cleavage and subsequent reaction with an alcohol nucleophile, a process known as alcoholysis. nih.gov
This methodology is particularly valuable as it avoids the use of harsh reagents and a large excess of the alcohol. The reaction demonstrates broad functional group tolerance and can be applied to complex molecules. nih.gov Studies have shown that even sterically hindered secondary alcohols, such as (-)-menthol, and complex structures like sugar-containing alcohols can be successfully coupled with amides to form the corresponding esters in high yields. nih.gov This suggests the viability of this method for tertiary alcohols like (4R)-octan-4-ol, providing a novel and selective route to chiral esters from readily available amide precursors. nih.gov
Table 2: Scope of Alcohols in Nickel-Catalyzed Esterification of a Tertiary Amide
| Entry | Alcohol Nucleophile | Product Yield |
|---|---|---|
| 1 | Cyclohexanol | High |
| 2 | t-Butanol | High |
| 3 | 1-Adamantol | High |
| 4 | (-)-Menthol | 88% |
| 5 | Boc-L-prolinol | High |
| 6 | Estrone-derived alcohol | High |
Data adapted from a study on the conversion of amides to esters, showing the versatility of the alcohol scope. nih.gov
Green Chemistry Principles in Chiral Benzoate Ester Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. This is particularly relevant in the synthesis of high-value compounds like chiral esters, where efficiency and waste reduction are paramount.
Application of Environmentally Benign Solvents and Solvent-Free Conditions
A core principle of green chemistry is the reduction or elimination of hazardous solvents. acs.org Solvents constitute a significant portion of the waste generated in chemical manufacturing. acs.org The ideal "green" solvent is non-toxic, derived from renewable resources, and biodegradable. youtube.com Water is often considered a preferred solvent due to its non-toxicity and availability, while supercritical fluids like carbon dioxide offer another environmentally benign alternative. researchgate.net Bio-based solvents, such as ethanol (B145695) and ethyl lactate, are also excellent choices as they align with green chemistry principles. youtube.com
An even more sustainable approach is to conduct reactions under solvent-free conditions. rsc.org These reactions often lead to reduced pollution, lower energy consumption, and simplified product purification. rsc.orgresearchgate.net Solvent-free esterification of fatty acids, for instance, has been successfully achieved using techniques like solid-liquid phase transfer catalysis or acidic catalysis in dry media, often accelerated by microwave activation. rsc.org
Table 3: Comparison of Conventional Solvents with Greener Alternatives
| Conventional Solvent | Hazard Profile | Greener Alternative | Key Benefits |
|---|---|---|---|
| Dichloromethane | Carcinogenic, volatile | Ethyl acetate, 2-Methyl-THF | Lower toxicity, potentially bio-based. |
| Dimethylformamide (DMF) | Teratogenic, high boiling point | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) | Bio-based, lower toxicity. youtube.com |
| Benzene, Toluene | Carcinogenic, volatile | Water, Supercritical CO₂ | Non-toxic, non-flammable. researchgate.net |
| Hexane | Neurotoxic, flammable | Heptane, Cyclopentyl methyl ether (CPME) | Lower neurotoxicity, better performance. |
Energy-Efficient Synthesis (e.g., Microwave and Ultrasound Irradiation)
The use of alternative energy sources like microwave and ultrasound irradiation can significantly enhance the efficiency of chemical syntheses. These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved selectivity compared to conventional heating methods. nih.govorganic-chemistry.org
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. nih.gov This enhances mass transport and increases the collision frequency between reactant molecules, thereby accelerating the reaction rate. nih.gov In biocatalysis, ultrasound has been shown to dramatically increase the activity and enantioselectivity of enzymes in transesterification reactions. nih.gov Similarly, microwave-assisted synthesis provides rapid and uniform heating, which can significantly shorten reaction times for esterification processes. rsc.org
Table 4: Effect of Ultrasound on Lipase-Catalyzed Esterification
| Method | Reaction Time (hours) | Conversion (%) | Specific Activity (U/g) |
|---|---|---|---|
| Conventional Shaking | > 24 | Low | Low |
| Ultrasound Irradiation | 2 | 90 | 616 |
Illustrative data based on studies showing the enhancement of enzymatic esterification under ultrasonic irradiation. frontiersin.org
Atom Economy and Waste Minimization in Chiral Ester Production
Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wordpress.com A reaction with 100% atom economy produces no byproducts. wikipedia.org
Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100% acs.org
In the context of chiral ester synthesis, choosing a synthetic route with high atom economy is crucial for sustainability. For example, addition reactions are inherently atom-economical. In contrast, substitution or elimination reactions often generate stoichiometric byproducts that become waste. wikipedia.org For the synthesis of (4R)-octyl benzoate, an ideal oxidative esterification where benzoic acid and (4R)-octan-4-ol combine directly would have a very high atom economy, whereas a multi-step process involving protecting groups would have a significantly lower atom economy due to the mass of atoms in the protecting groups that are not part of the final product. quora.com
Advanced Synthetic Platforms
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic platforms that offer high levels of control over stereochemistry, efficiency, and scalability.
Chiral Catalysis : The development of novel chiral catalysts is at the forefront of asymmetric synthesis. Chiral metal complexes, often utilizing phosphine (B1218219) ligands, can create a chiral environment around the metal center, guiding the reaction to produce one enantiomer preferentially. libretexts.org Catalytic asymmetric methods have been developed for a wide range of transformations, including the synthesis of chiral allylic esters with high enantiomeric purity. organic-chemistry.org
Dynamic Kinetic Resolution (DKR) : This powerful technique overcomes the 50% theoretical yield limit of traditional kinetic resolutions. DKR combines a rapid, in-situ racemization of the starting material with an enantioselective reaction. This allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling the theoretical conversion of 100% of the starting material into a single enantiomeric product. organic-chemistry.orgnih.gov
Automated Synthesis : Robotic platforms have been developed to automate the stepwise synthesis of complex molecules. wikipedia.org Automated iterative homologation, for example, allows for the controlled, repeated extension of carbon chains in boronic esters. wikipedia.org These systems enable high-throughput experimentation for reaction optimization and the rapid synthesis of libraries of chiral compounds with minimal manual intervention.
Flow Chemistry : Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This platform offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. researchgate.net Flow chemistry has been successfully applied to the synthesis of chiral active pharmaceutical ingredients and their intermediates. researchgate.net
Table 5: Overview of Advanced Synthetic Platforms for Chiral Esters
| Platform | Description | Key Advantages |
|---|---|---|
| Chiral Catalysis | Employs chiral catalysts to induce enantioselectivity in a reaction. libretexts.org | High enantiomeric excess, low catalyst loading, broad applicability. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the substrate. nih.gov | Theoretical yield up to 100% of a single enantiomer. |
| Automated Synthesis | Uses robotic systems to perform multi-step syntheses. wikipedia.org | High throughput, reproducibility, synthesis of complex molecules. |
| Flow Chemistry | Reactions are run in a continuous stream rather than a batch. researchgate.net | Enhanced safety, scalability, precise process control, easy integration of steps. |
Continuous Flow Asymmetric Synthesis
Continuous flow asymmetric synthesis has emerged as a powerful technology, offering numerous advantages over traditional batch processing for the production of chiral compounds, including esters like (4R)-octyl benzoate. This methodology involves the continuous pumping of reactants through a reactor system containing a chiral catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The benefits of this approach include enhanced reaction rates, improved safety profiles for highly exothermic or hazardous reactions, higher yields and selectivities, and simplified scale-up.
For the synthesis of chiral esters, continuous flow systems often employ immobilized catalysts, such as enzymes or chiral organometallic complexes, packed into a column or embedded within the microchannels of a reactor. This heterogeneous setup facilitates easy separation of the product from the catalyst, enabling the catalyst to be reused over extended periods, which is both cost-effective and environmentally friendly.
A prominent strategy for producing enantiomerically pure esters in a continuous flow setup is through the enzymatic kinetic resolution of a racemic alcohol. Lipases are frequently used for this purpose due to their high enantioselectivity, stability in organic solvents, and broad substrate scope. In a typical process, a racemic mixture of octan-4-ol and an acyl donor (such as a vinyl ester or benzoic acid itself) are passed through a packed-bed reactor containing an immobilized lipase, for example, Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) to form the corresponding ester, leaving the unreacted (R)-enantiomer, (4R)-octan-4-ol, to be collected at the reactor outlet. This enantiomerically enriched alcohol can then be esterified in a subsequent step to yield the desired (4R)-octyl benzoate. Alternatively, the lipase can directly catalyze the esterification of (4R)-octan-4-ol with benzoic acid.
The efficiency of such a continuous flow process is dependent on several factors, including the choice of solvent, flow rate (which determines the residence time), and temperature. Optimization of these parameters is crucial for achieving high conversion and enantiomeric excess (ee).
Detailed Research Findings:
While specific literature on the continuous flow synthesis of (4R)-octyl benzoate is not abundant, extensive research on analogous systems provides a strong basis for its feasibility. Studies on the lipase-catalyzed synthesis of other chiral esters in continuous flow have demonstrated the robustness of this technique. For instance, the kinetic resolution of various secondary alcohols using immobilized lipases in packed-bed reactors has been shown to achieve high enantioselectivity (often >99% ee) and productivity.
The following interactive table summarizes typical results from a hypothetical continuous flow enzymatic resolution of racemic octan-4-ol, based on data from similar processes reported in the literature.
Table 1: Representative Data for Continuous Flow Enzymatic Resolution of Racemic Octan-4-ol
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Substrates | Racemic octan-4-ol, Vinyl benzoate |
| Solvent | Hexane |
| Reactor Type | Packed-Bed Reactor (PBR) |
| Temperature | 40 °C |
| Flow Rate | 0.2 mL/min |
| Residence Time | 50 min |
| Conversion | 49% |
| Enantiomeric Excess of (4R)-octan-4-ol | >98% |
| Productivity | High (continuous output) |
This data is representative and compiled from analogous lipase-catalyzed kinetic resolutions in continuous flow systems.
This approach highlights the potential of continuous flow asymmetric synthesis as a green and efficient manufacturing protocol for producing enantiomerically pure chiral esters like (4R)-octyl benzoate. The integration of biocatalysis with flow chemistry offers a sustainable pathway that minimizes waste and energy consumption while maximizing productivity and product purity.
Advanced Characterization of 4r Octyl Benzoate and Its Stereoisomers
Spectroscopic Techniques for Chiral Information
Spectroscopy provides invaluable, non-destructive insight into the molecular structure and stereochemistry of chiral compounds like (4R)-octan-4-yl benzoate (B1203000).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Absolute Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents (CDAs) allows for the determination of both enantiomeric purity and absolute configuration. By reacting the chiral alcohol, (4R)-octan-4-ol, with a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric esters are formed. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, enabling their differentiation and quantification.
The absolute configuration can often be assigned by analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed diastereomeric center. This analysis provides a detailed model of the conformation of the diastereomers, linking the observed spectral differences to the absolute stereochemistry at the chiral center.
Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of Octan-4-ol This table presents hypothetical data to demonstrate the principle of using a chiral derivatizing agent.
| Proton | Chemical Shift (δ) for (R)-Mosher Ester (ppm) | Chemical Shift (δ) for (S)-Mosher Ester (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| H-3a | 1.52 | 1.60 | +0.08 |
| H-3b | 1.65 | 1.75 | +0.10 |
| H-5a | 1.45 | 1.38 | -0.07 |
| H-5b | 1.58 | 1.49 | -0.09 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Conformational Analysis
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemical arrangement of atoms in a molecule. jascoinc.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. harvard.edu For (4R)-octan-4-yl benzoate, the benzoate group acts as a chromophore. The interaction of this chromophore with the chiral center at C-4 induces a CD signal, known as a Cotton effect.
Vibrational Spectroscopy (e.g., Infrared (IR)) for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.gov While IR spectroscopy cannot typically distinguish between enantiomers, it is essential for confirming the successful synthesis and structural integrity of (4R)-octan-4-yl benzoate. The IR spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds. docbrown.info
Key characteristic absorption bands in the IR spectrum of (4R)-octan-4-yl benzoate confirm the presence of the ester functional group and the aromatic ring. These include a strong carbonyl (C=O) stretch, C-O stretching vibrations, and absorptions corresponding to the aromatic C=C and C-H bonds.
Table 2: Characteristic IR Absorption Bands for (4R)-Octan-4-yl Benzoate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretching | ~1720-1705 | Strong |
| Ester C-O | Stretching | ~1300-1150 | Strong |
| Aromatic C=C | Stretching | ~1600 and ~1450 | Medium to Weak |
| Aromatic C-H | Stretching | ~3100-3000 | Medium |
| Aliphatic C-H | Stretching | ~2960-2850 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm).
For (4R)-octan-4-yl benzoate, the molecular formula is C₁₅H₂₂O₂. HRMS analysis would be used to verify the experimentally measured exact mass against the theoretically calculated mass. This confirmation provides strong evidence for the correct molecular formula, ruling out other potential structures with the same nominal mass.
Table 3: HRMS Data for (4R)-Octan-4-yl Benzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₂ |
| Calculated Monoisotopic Mass | 234.16198 Da nih.gov |
| Typical HRMS Measurement (e.g., as [M+H]⁺) | 235.16927 Da |
| Typical Mass Accuracy | < 5 ppm |
Chromatographic Resolution and Enantiomeric Purity Assessment
Chromatographic methods are paramount for the physical separation of enantiomers and the precise determination of their purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral sample. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of (4R)-octan-4-yl benzoate.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving this type of chiral ester. sigmaaldrich.com The differential interaction between the enantiomers and the chiral surface of the CSP leads to different retention times, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric purity of a sample can be accurately determined.
Table 4: Representative Chiral HPLC Separation Data This table presents hypothetical data to illustrate a typical chiral separation.
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (4S)-octan-4-yl benzoate | 8.54 | 1.5 |
| (4R)-octan-4-yl benzoate | 10.21 | 98.5 |
| Calculated Enantiomeric Excess (% ee) | 97.0% |
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography is a highly sensitive and well-established technique for the separation and quantification of enantiomers of volatile compounds. The determination of enantiomeric excess (e.e.) is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. dntb.gov.ua
The underlying principle of separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. For compounds like (4R)-octyl benzoate and its (S)-enantiomer, cyclodextrin-based CSPs are particularly effective due to their chiral cavity structure which can induce the necessary stereospecific interactions. gcms.cz
Detailed Research Findings
In a typical analysis to determine the enantiomeric excess of a sample containing both (4R)-octyl benzoate and (S)-octyl benzoate, a GC instrument equipped with a capillary column coated with a derivatized cyclodextrin (B1172386) CSP would be employed. The separation efficiency depends on factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. An optimized temperature program is often crucial to achieve baseline separation without excessive analysis time.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Below is a representative data table illustrating the results from a hypothetical chiral GC analysis of an enantioenriched sample of octyl benzoate.
Table 1: Representative Chiral GC Separation Data for an Octyl Benzoate Sample
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Composition (%) |
|---|---|---|---|
| (S)-octyl benzoate | 15.23 | 15,800 | 4.8 |
This table is interactive and can be sorted by column. In this example, the calculated enantiomeric excess for (4R)-octyl benzoate is 90.4%.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for both analytical and preparative-scale separation of stereoisomers. researchgate.net It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for faster separations and higher efficiency compared to traditional HPLC. afmps.beselvita.com It is also considered a "green" technology due to the reduced use of organic solvents. researchgate.net
For the analysis of benzoate esters and their stereoisomers, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective. nih.govresearchgate.net These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the enantiomers of (4R)-octyl benzoate.
Detailed Research Findings
In a chiral SFC method development for octyl benzoate, various parameters are optimized, including the choice of CSP, the composition of the organic modifier (co-solvent) such as methanol (B129727) or ethanol (B145695), the concentration of additives, column temperature, and backpressure. afmps.be The use of an alcohol modifier is essential for adjusting the mobile phase polarity and analyte retention. The successful separation of the (R)- and (S)-enantiomers allows for accurate determination of enantiomeric purity.
Key performance indicators for the separation include the selectivity factor (α), which measures the separation between the two peaks, and the resolution (Rs), which indicates the degree of separation between them. A resolution value of 1.5 or greater signifies baseline separation, which is ideal for accurate quantification.
The following table presents typical data from a well-optimized chiral SFC analysis of a racemic mixture of octyl benzoate.
Table 2: Typical Chiral SFC Performance Data for Racemic Octyl Benzoate
| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|
| Enantiomer 1 | 3.45 | 1.35 | 2.15 |
This table is interactive and can be sorted by column. The data demonstrates a rapid and highly efficient baseline separation of the two enantiomers, highlighting the power of chiral SFC for high-throughput analysis.
Supramolecular Interactions and Self Assembly of Chiral Octyl Benzoate Systems
Non-Covalent Interactions in Chiral Ester Aggregates
The self-assembly of chiral esters like (R)-octan-4-yl benzoate (B1203000) into larger aggregates is primarily driven by a combination of weak, non-covalent interactions. acs.org These interactions, including hydrogen bonding, π-stacking, and van der Waals forces, work in concert to direct the spatial arrangement of the molecules, leading to the formation of ordered, often helical, superstructures. nih.govacs.org The specific nature and strength of these interactions are crucial in determining the morphology and stability of the resulting assemblies. ethernet.edu.et The transfer of chirality from the molecular level to the supramolecular level is a key phenomenon in these systems, where the stereochemistry of the individual ester molecules dictates the handedness of the final assembly. nih.gov
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in constructing supramolecular architectures. ethernet.edu.etrsc.org While the ester functional group in (R)-octan-4-yl benzoate lacks a hydrogen bond donor, its carbonyl oxygen is an effective hydrogen bond acceptor. This allows it to participate in hydrogen bonding networks with other molecules, such as solvents, co-formers, or guest molecules that possess hydrogen bond donor groups (e.g., alcohols, amides). tue.nlnih.gov
These interactions can be crucial in the initial stages of aggregation, forming primary synthons that guide further assembly. rsc.org For instance, in the presence of suitable molecular partners, hydrogen bonds can direct the formation of one-dimensional chains or two-dimensional sheets, which then serve as templates for more complex chiral structures. rsc.org The strength and directionality of these bonds help to enforce a high degree of order within the assembly, which is essential for the expression of macroscopic chirality. nih.gov
Table 1: Examples of Hydrogen Bond Types in Supramolecular Assemblies This table illustrates common hydrogen bonding motifs that could involve a benzoate ester.
| Donor Group (on Guest/Solvent) | Acceptor Group (on Ester) | Resulting Motif | Typical Energy (kcal/mol) |
| O-H (Alcohol) | C=O | Linear or Bifurcated Bond | 3-7 |
| N-H (Amide) | C=O | Chain or Sheet Formation | 4-8 |
| C-H (Activated) | C=O | Weak, Structurally Defining | 1-3 |
Alongside hydrogen bonding, π-stacking and van der Waals forces are fundamental to the stabilization of ordered assemblies of chiral benzoate esters. acs.orgnih.gov
Pi-Stacking Interactions: The aromatic benzene (B151609) ring of the benzoate moiety facilitates π-stacking interactions. nih.gov These attractive, non-covalent interactions occur between aromatic rings and are crucial for the formation of columnar or layered structures. acs.org In chiral systems, the steric influence of the (4R)-octan-4-ol group can induce a twist in the stacking of the benzoate rings, leading to the formation of helical assemblies. rsc.org The geometry of these interactions can be face-to-face, offset, or edge-to-face, with the offset arrangement often being energetically favorable. acs.orgrsc.org The interplay between π-stacking and other forces can lead to complex chirality inversion phenomena that are sensitive to environmental factors like temperature. sciopen.comresearchgate.net
Chiral Recognition and Stereoselective Host-Guest Chemistry
The well-defined, chiral cavities and surfaces created by the self-assembly of (R)-octan-4-yl benzoate can serve as hosts for the selective recognition of other chiral molecules (guests). nih.gov This process, known as chiral recognition, is a cornerstone of supramolecular chemistry and is fundamental to many biological processes. rsc.org The host assembly can exhibit a preferential binding for one enantiomer of a chiral guest over the other, a phenomenon known as enantioselectivity. researchgate.net
This selectivity arises from the differences in the stability of the diastereomeric host-guest complexes. nih.gov The correct enantiomer fits more snugly into the chiral binding pocket of the host, maximizing favorable non-covalent interactions (e.g., hydrogen bonding, π-stacking, steric complementarity) while minimizing unfavorable steric repulsion. nih.govrsc.org The binding affinity and enantioselectivity are often quantified by association constants (Ka), with the ratio of constants for the two guest enantiomers giving a measure of the recognition efficiency. nih.gov Chiral naphthotubes, for instance, have demonstrated remarkable enantioselectivity for neutral guests, driven by differences in multiple non-covalent interactions within the host's cavity. nih.gov
Table 2: Hypothetical Chiral Recognition Data for a Supramolecular Host This table presents illustrative data on the binding of enantiomeric guests to a chiral host system, based on principles from the literature.
| Chiral Host | Guest Enantiomer | Association Constant (Ka, M-1) | Enantioselectivity (KR / KS) |
| (R)-Host Assembly | (R)-Guest | 1500 | 12.5 |
| (R)-Host Assembly | (S)-Guest | 120 | |
| (S)-Host Assembly | (R)-Guest | 115 | 0.08 (or 12.5 for S/R) |
| (S)-Host Assembly | (S)-Guest | 1480 |
Influence of Chiral Architecture on Supramolecular Organization and Properties
The molecular chirality inherent in the (4R)-octan-4-ol component is the ultimate source of the chirality observed at the supramolecular level. nih.gov This transfer of chiral information from a single stereocenter to a macroscopic assembly is a hierarchical process. nih.gov The specific "R" configuration dictates a preferential direction of twisting or packing during self-assembly, leading to the formation of structures with a specific handedness (e.g., right-handed helices). rsc.orgnih.gov
This resulting chiral architecture profoundly influences the material's properties. For example, chiral supramolecular assemblies can interact differently with left- and right-circularly polarized light, a property known as circular dichroism (CD), which is a powerful technique for studying chiral structures. doi.org The macroscopic properties, such as gelation ability, mechanical strength, and optical response, are all dependent on the underlying chiral organization of the molecules. researchgate.netbeilstein-journals.org The solvent can also play a critical role, sometimes even inducing an inversion of the supramolecular helicity without changing the molecular chirality of the building blocks. rsc.orgbeilstein-journals.org
Computational Studies on Intermolecular Interactions in Chiral Systems
Computational chemistry provides powerful tools for understanding the complex interplay of non-covalent interactions that govern the self-assembly of chiral systems. nih.gov Methods such as Density Functional Theory (DFT) allow for the detailed investigation of the geometries and energies of molecular aggregates. researchgate.net These studies can elucidate the nature and relative strengths of the various interactions—hydrogen bonding, π-stacking, and van der Waals forces—that stabilize the supramolecular structure. researchgate.netacs.org
Table 3: Representative Calculated Interaction Energies for Non-Covalent Bonds This table shows typical energy ranges for different interactions as determined by computational methods, providing context for their relative importance.
| Interaction Type | System Example | Computational Method | Calculated Energy (kcal/mol) |
| Hydrogen Bond | Carboxylic Acid Dimer | DFT | -10 to -15 |
| π-π Stacking | Benzene Dimer (Offset) | SAPT / DFT | -2 to -3 |
| Cation-π | K+ --- Benzene | CCSD(T) | ~ -20 |
| van der Waals | Methane Dimer | MP2 | ~ -0.5 |
Advanced Research Applications of (4R)-Octyl Benzoate Derivatives Remain a Niche Area of Study
Extensive investigation into the scientific literature reveals a notable scarcity of specific research focused on the advanced applications of benzoic acid;(4R)-octan-4-ol and its derivatives, such as (4R)-octyl benzoate. While the broader families of benzoic acid derivatives and chiral molecules are subjects of intense study in materials science and synthetic chemistry, this specific chiral compound has not been a prominent focus in the advanced applications outlined below.
Q & A
Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial fermentation?
- Methodology : RSM designs multi-factor experiments (e.g., starter culture strains, incubation temperature) to model interactions and predict optimal conditions. For example, a central composite design with ANOVA analysis can identify significant variables (e.g., temperature > strain type) and maximize yield .
- Example Data Structure :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 30–45°C | 40°C |
| Inoculum Size | 1–5% v/v | 3% |
Q. What mechanisms drive the AuPd/C-catalyzed co-oxidation of toluene and octane to form (4R)-octan-4-ol derivatives?
- Methodology : Radical-initiated activation of octane’s C–H bonds (preferentially at the 4-position) under aerobic conditions (10 bar O₂, 160°C) generates octan-4-ol. Coupling with benzoic acid forms esters like octyl benzoate. STEM-HAADF and XPS confirm metallic Pd domains enhance catalytic activity .
- Key Findings :
- Surface Pd/Au ratio = 2.1.
- Median catalyst particle size = 3.3 nm.
- No octane oxidation products detected without toluene, suggesting synergistic radical pathways.
Q. How do thermodynamic properties of benzoic acid inform reaction optimization?
- Methodology : Combustion calorimetry (ΔcH° = -3228 kJ/mol) and heat capacity data (e.g., 146.7 J/mol·K at 298 K) guide energy balance calculations in large-scale syntheses. Adiabatic calorimetry also predicts thermal stability under storage conditions .
Data Contradictions and Resolutions
- Synthesis Pathways : describes esterification for benzoic acid derivatives, while proposes a biomass-based route via D-(-)-quinic acid. These are complementary, not conflicting: the former is lab-scale, the latter a sustainable alternative.
- Catalytic Selectivity : reports no octane oxidation without toluene, whereas other studies may suggest standalone octane activation. Contextual factors (catalyst composition, O₂ pressure) explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
